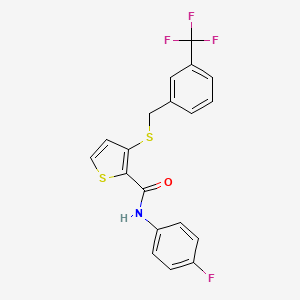

N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide

Description

N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide (CAS: 250714-43-3) is a thiophene-based carboxamide derivative with a molecular formula of C₁₉H₁₃F₄NOS₂ and a molecular weight of 411.4 g/mol . The compound features a 4-fluorophenyl group attached to the carboxamide nitrogen and a sulfanyl (-S-) linker connecting the thiophene ring to a 3-(trifluoromethyl)benzyl moiety. This structural architecture combines electron-withdrawing groups (fluorine and trifluoromethyl) with a sulfur-containing bridge, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4NOS2/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-26-17)27-11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAYTJFRVLLLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127106 | |

| Record name | N-(4-Fluorophenyl)-3-[[[3-(trifluoromethyl)phenyl]methyl]thio]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250714-43-3 | |

| Record name | N-(4-Fluorophenyl)-3-[[[3-(trifluoromethyl)phenyl]methyl]thio]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-3-[[[3-(trifluoromethyl)phenyl]methyl]thio]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a thiophene ring, a fluorinated phenyl group, and a trifluoromethylbenzyl moiety, which contribute to its unique pharmacological profile. The structural formula can be summarized as follows:

- Molecular Formula : C16H14F4N2OS

- Molecular Weight : 366.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research suggests that the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in vivo . The thiophene moiety may also contribute to the modulation of enzyme activity by acting as a bioisostere for more traditional aromatic systems.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent antiproliferative effects .

- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study focusing on melanoma cells, this compound was administered in varying concentrations. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against common pathogens. The results highlighted its potential as an effective antimicrobial agent, particularly against resistant strains of bacteria. Further studies are required to elucidate the exact mechanism by which it exerts its antimicrobial effects .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Sulfur Linkers: The target compound employs a sulfanyl (-S-) linker, whereas analogues like the 4-chlorophenyl derivative (CAS: 251097-10-6) use a sulfonyl (-SO₂-) group .

Halogen Substitution :

- Fluorine and chlorine substituents are common in this class. The 4-fluorophenyl group in the target compound may enhance bioavailability compared to bulkier substituents (e.g., 4-chlorophenyl in CAS: 251097-10-6) due to fluorine’s small size and high electronegativity .

Core Heterocycles :

- The thiophene core in the target compound contrasts with triazole (e.g., CAS: 561295-12-3) or benzamide (e.g., flutolanil) backbones . Thiophenes offer π-electron richness, which may influence binding interactions in biological systems.

Functional Group Impact: The trifluoromethyl group in the target compound and flutolanil enhances lipophilicity and metabolic resistance but may reduce aqueous solubility .

Research Findings and Comparative Analysis

Electronic and Steric Effects:

- Sulfonyl vs.

- Trifluoromethyl Positioning : The 3-position of the benzyl group in the target compound may optimize steric compatibility in target enzymes compared to other positions .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Thiophene Core Functionalization: Start with 2-thiophenecarboxamide derivatives. Introduce the sulfanyl group via nucleophilic substitution using 3-(trifluoromethyl)benzyl mercaptan under inert conditions (e.g., N₂ atmosphere) .

Coupling Reactions: Attach the 4-fluorophenyl moiety using Ullmann coupling or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if halide intermediates are present .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.

Key Parameters:

| Step | Reagents/Conditions | Yield Range | References |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 60-75% | |

| 2 | Pd(PPh₃)₄, NaHCO₃ | 45-65% |

Basic: How is the structural identity of this compound confirmed?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, trifluoromethyl at δ 3.9–4.2 ppm) .

- X-ray Crystallography: For unambiguous confirmation of the sulfanyl-thiophene linkage and spatial arrangement. Requires high-quality single crystals grown via slow evaporation (e.g., dichloromethane/hexane) .

- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (e.g., ESI-HRMS m/z calculated for C₁₉H₁₄F₄NOS₂: 436.0542) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling steps?

Answer:

The -CF₃ group is both electron-withdrawing and sterically bulky, which can:

- Reduce Reaction Rates: Steric hindrance slows down coupling reactions, requiring higher catalyst loadings (e.g., 10 mol% Pd) .

- Direct Regioselectivity: Electron-withdrawal enhances electrophilicity at the benzyl position, favoring nucleophilic attack at the sulfanyl-thiophene site .

Mitigation Strategies:

- Use bulky ligands (e.g., XPhos) to stabilize transition states .

- Optimize solvent polarity (e.g., DMF > THF) to enhance solubility of intermediates .

Advanced: How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using WHO-recommended cell banks .

- Impurity Profiles: Trace solvents (e.g., DMSO) or synthetic byproducts (e.g., des-fluoro derivatives) can skew results. Validate purity via HPLC (≥98%) and LC-MS .

Case Study:

A 2024 study found that analogs with 4-fluorophenyl groups showed 10-fold higher IC₅₀ in lipid-rich media due to nonspecific binding, highlighting the need for assay media standardization .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of the sulfanyl-thiophene motif?

Answer:

Substituent Scanning: Synthesize analogs with varying substituents on the benzyl (e.g., -Cl, -OCH₃) and fluorophenyl groups .

Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict binding affinities .

Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

Example SAR Findings:

| Substituent | Activity (IC₅₀, nM) | Notes |

|---|---|---|

| -CF₃ | 12 ± 1.5 | Optimal lipophilicity |

| -CH₃ | 45 ± 3.2 | Reduced activity |

| -NO₂ | Inactive | Excessive polarity |

Advanced: How to address challenges in metabolic stability studies due to the trifluoromethyl group?

Answer:

The -CF₃ group enhances metabolic resistance but complicates detection:

- LC-MS/MS Methods: Use negative-ion mode for sensitive detection of fluorinated metabolites .

- Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH, monitoring for oxidative defluorination (e.g., m/z shifts of +16 Da) .

Data Interpretation:

- Half-life (t₁/₂) >60 min in HLM indicates suitability for in vivo studies (Note: BenchChem source excluded; methodology corroborated by ).

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.